molecular formula C₉H₁₁N₂Na₂O₉P B123727 5'-Uridylic acid, disodium salt CAS No. 3387-36-8

5'-Uridylic acid, disodium salt

Cat. No. B123727
CAS RN: 3387-36-8
M. Wt: 368.14 g/mol
InChI Key: KURVIXMFFSNONZ-SCEYYVMLSA-L
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Description

5’-Uridylic acid, disodium salt, also known as Uridine 5’-monophosphate disodium salt or 5’-UMP-Na2, is a uracil nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside uridine . The empirical formula is C9H11N2Na2O9P and the molecular weight is 368.15 .


Synthesis Analysis

Uridine monophosphate (the non-salt form of 5’-Uridylic acid, disodium salt) is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow if uncatalyzed, but adequately catalyzed, it takes place once per second .


Molecular Structure Analysis

The molecular structure of 5’-Uridylic acid, disodium salt consists of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . The molecular formula is C9H11N2Na2O9P .


Physical And Chemical Properties Analysis

5’-Uridylic acid, disodium salt is a white powder with a characteristic meaty taste . It has a high solubility in water, about 41 g/100 ml H2O at 20°C .

Scientific Research Applications

1. Chromatographic Analysis

5'-Uridylic acid, disodium salt (5’-UMPNa2) has been utilized in chromatographic analysis. A study established an HPLC method for determining various nucleotides, including 5’-UMPNa2, in nucleotide pollen capsules. This method proved to be simple, rapid, sensitive, reproducible, accurate, and reliable for analytical testing and quality control of nucleotides in health products (Li Hong-lin, 2015).

2. Drug Delivery Systems

In the context of drug delivery systems, 5'-UMPNa2 has been explored. A study on brush-border-enzyme-mediated intestine-specific drug delivery examined amino acid prodrugs of 5-Aminosalicylic acid, incorporating 5'-UMPNa2. These prodrugs were designed to exploit the selective hydrolytic activity of intestinal enzymes for targeted drug release (Pellicciari et al., 1993).

3. Neurotropic Drug Formulation

5'-UMPNa2 has also been used in the formulation of multi-component drugs with neurotropic action. The research aimed at the experimental substantiation of technology for obtaining such drugs. It involved critical quality characteristic analysis and process control for batch production of these drugs (Almakaiev & Sidenko, 2021).

4. Electrospray Mass Spectrometry Enhancement

A study utilized 5'-UMPNa2 in electrospray mass spectrometry. The research focused on enhancing the analysis of polyphosphonated salts, including 5'-UMPNa2, through diethylamine treatment, which significantly increased signal intensities and reduced sodium adduction (Ballantine, Games, & Slater, 1997).

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURVIXMFFSNONZ-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342721
Record name Disodium UMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium uridine-5'-monophosphate

CAS RN

3387-36-8, 7545-48-4
Record name Uridine monophosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Uridylic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium UMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium uridine-5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE MONOPHOSPHATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Xu, H Wang, P Shen, P Peng, Y Tu… - … Process Research & …, 2020 - ACS Publications
… applicable way to synthesize 1 was to select 5′-uridylic acid disodium salt (UMP-2Na) (10) … of activated pyrophosphoric acid with 5′-uridylic acid disodium salt. (9) Various kinds of …
Number of citations: 3 pubs.acs.org

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